

# LLO (190-201) T Cell Stimulation Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: LLO (190-201)

Cat. No.: B12383138

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the T cell response to the listeriolysin O (LLO) peptide 190-201. LLO is a major virulence factor of *Listeria monocytogenes* and the **LLO (190-201)** epitope is an immunodominant peptide for CD4+ T cells, particularly in the C57BL/6 mouse model.<sup>[1][2][3][4]</sup> This assay is critical for evaluating vaccine efficacy, studying host-pathogen interactions, and developing novel immunotherapies.

The following protocols detail two primary methods for evaluating T cell stimulation: Intracellular Cytokine Staining (ICS) to measure cytokine production on a single-cell level, and a CFSE-based proliferation assay to quantify cell division.

## Quantitative Data Summary

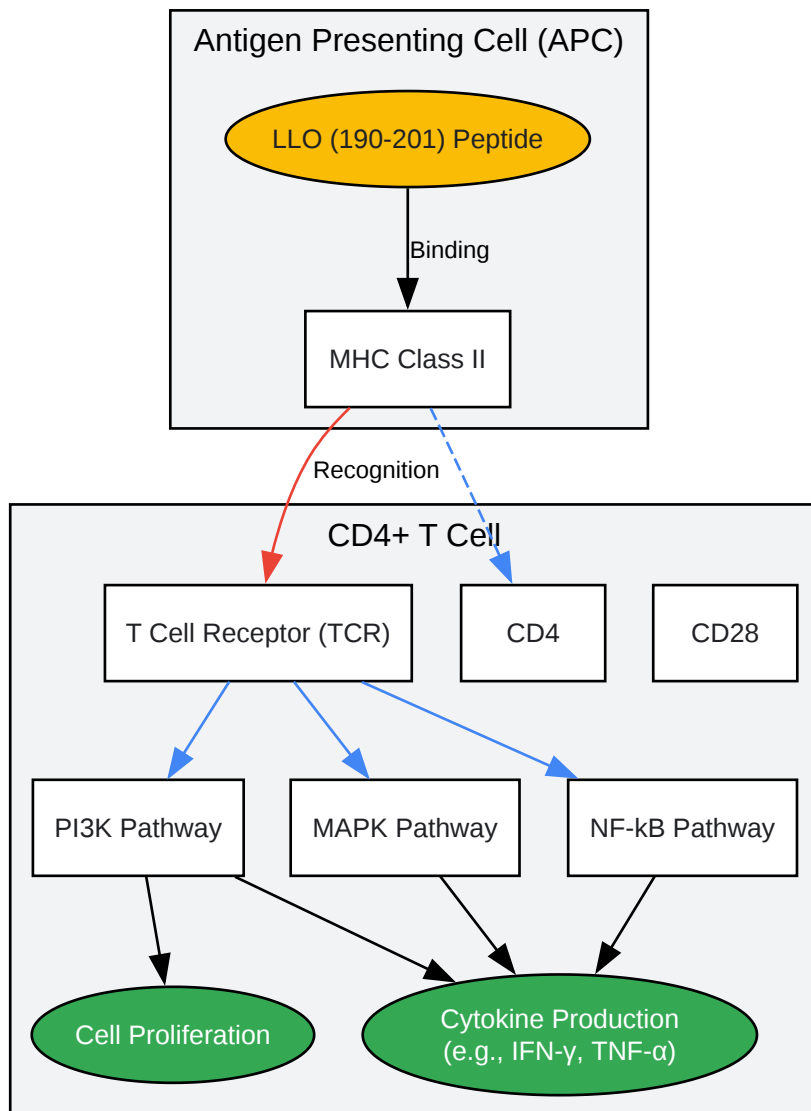
The following table summarizes representative quantitative data from T cell stimulation experiments using the **LLO (190-201)** peptide.

Parameter	Cell Type	Stimulation	Result	Reference
IFN- $\gamma$ Production	CD4+ Splenocytes	LLO (190-201) Peptide	~0.6% of CD4+ splenocytes produced IFN- $\gamma$	[1][5]
T Cell Proliferation	CD4+ T cells	LLO (190-201) Peptide	Demonstrable proliferation over 4 days	[6]
Cytokine Production	Splenocytes	LLO (190-201) Peptide	Comparable IFN- $\gamma$ and TNF- $\alpha$ production in LMP7-/- and WT mice	[7]

## Signaling Pathway and Experimental Workflow

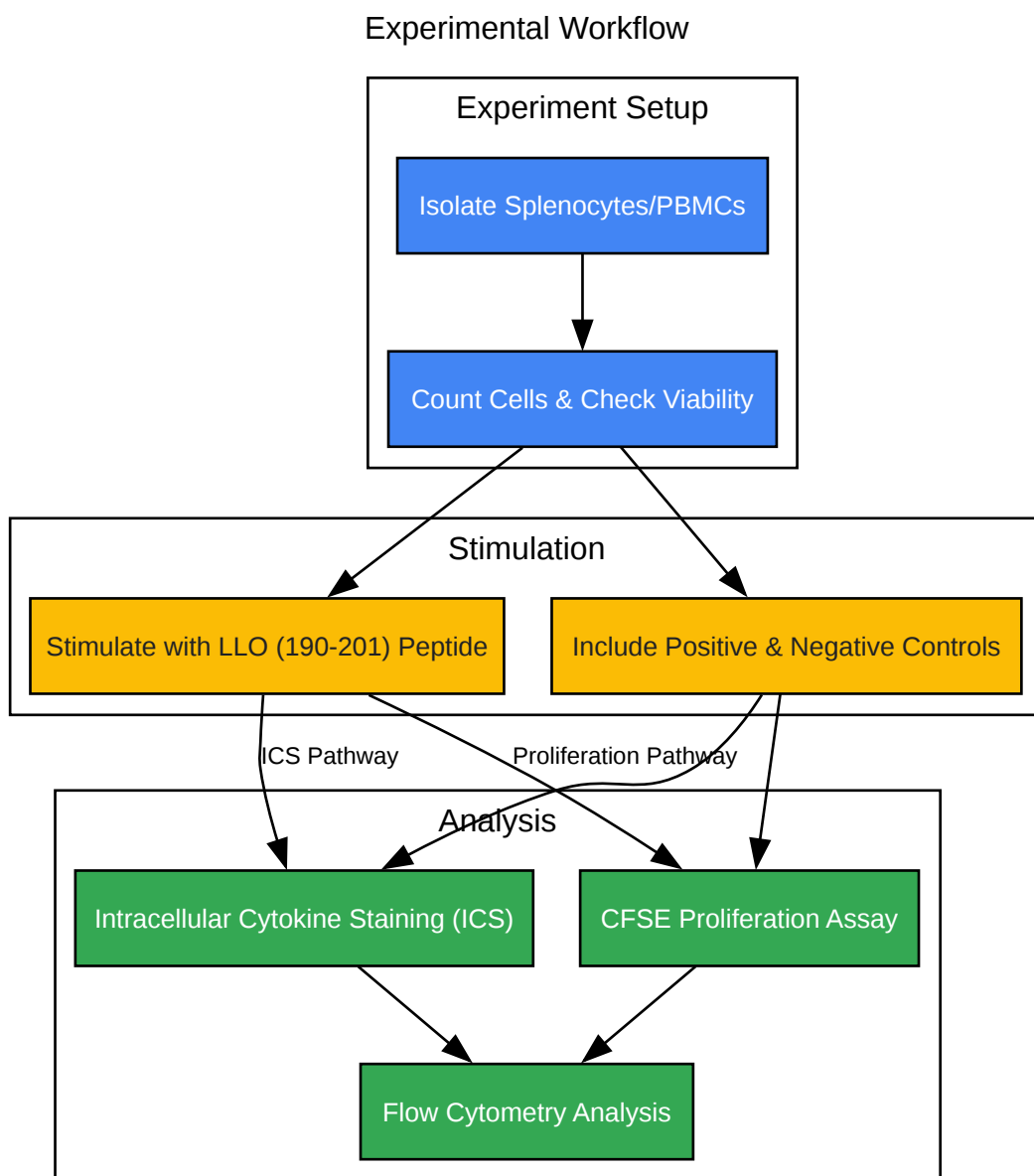
### T Cell Activation Signaling Pathway

## T Cell Activation by LLO (190-201)

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Caption: T cell activation by the **LLO (190-201)** peptide presented on MHC Class II.

## Experimental Workflow for T Cell Stimulation Assay



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Caption: Workflow for **LLO (190-201)** T cell stimulation assays.

## Experimental Protocols

### Protocol 1: Intracellular Cytokine Staining (ICS) for IFN- $\gamma$

This protocol is for the detection of intracellular IFN- $\gamma$  in T cells following stimulation with the **LLO (190-201)** peptide.

**Materials:**

- Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
- **LLO (190-201)** peptide (NEKYAQAYPNVS)
- Complete RPMI medium
- PMA and Ionomycin (Positive Control)
- Brefeldin A
- Anti-CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4)
- Fluorochrome-conjugated anti-IFN- $\gamma$  antibody
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- FACS tubes
- Flow cytometer

**Procedure:**

- Cell Preparation:
  - Prepare a single-cell suspension of splenocytes or PBMCs.
  - Count the cells and assess viability. Resuspend cells in complete RPMI medium at a concentration of  $1 \times 10^7$  cells/mL.[8]
  - Add 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) to each well of a 96-well plate.[8]
- Stimulation:

- Add the **LLO (190-201)** peptide to the appropriate wells at a final concentration of 1-5  $\mu$ M.  
[\[9\]](#)
- For a positive control, stimulate cells with PMA (5 ng/mL) and ionomycin (500 ng/mL).[\[10\]](#)
- Include an unstimulated (negative) control.
- Incubate the plate for 1-2 hours at 37°C and 5% CO<sub>2</sub>.
- Add Brefeldin A to all wells for the final 4-5 hours of incubation to inhibit cytokine secretion.  
[\[8\]](#)[\[11\]](#)
- Staining:
  - Harvest the cells and wash them with PBS.
  - Perform surface staining by first blocking Fc receptors with anti-CD16/CD32.
  - Stain for cell surface markers, such as CD4, for 20-30 minutes at 4°C in the dark.
  - Wash the cells.
  - Fix and permeabilize the cells using a fixation/permeabilization solution for 20 minutes at room temperature in the dark.[\[11\]](#)[\[12\]](#)
  - Wash the cells with a permeabilization/wash buffer.[\[12\]](#)
  - Perform intracellular staining by adding the anti-IFN- $\gamma$  antibody and incubating for 30 minutes at room temperature in the dark.[\[8\]](#)
  - Wash the cells twice with the permeabilization/wash buffer.[\[11\]](#)
  - Resuspend the cells in FACS buffer.
- Flow Cytometry:
  - Acquire the samples on a flow cytometer.
  - Gate on the CD4<sup>+</sup> T cell population and analyze the expression of IFN- $\gamma$ .

## Protocol 2: CFSE-Based T Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation in response to **LLO (190-201)** stimulation.

Materials:

- Single-cell suspension of splenocytes or PBMCs
- **LLO (190-201)** peptide
- Complete RPMI medium
- CFSE stock solution (in DMSO)
- Fetal Bovine Serum (FBS)
- PBS
- 96-well round-bottom plate
- Flow cytometer

Procedure:

- CFSE Labeling:
  - Resuspend cells at a concentration of  $1-2 \times 10^7$  cells/mL in PBS.
  - Add an equal volume of 10  $\mu$ M CFSE in PBS to the cell suspension for a final concentration of 5  $\mu$ M.[\[13\]](#)
  - Incubate for 10 minutes at 37°C.[\[6\]](#)[\[13\]](#)
  - Quench the labeling reaction by adding 5-10 volumes of cold complete RPMI medium containing at least 5% FBS.[\[14\]](#)
  - Wash the cells twice with complete RPMI medium.

- Resuspend the labeled cells at a concentration of  $1 \times 10^6$  cells/mL.[6]
- Cell Culture and Stimulation:
  - Plate  $1 \times 10^5$  labeled cells per well in a 96-well round-bottom plate.
  - Add the **LLO (190-201)** peptide at a final concentration of 20 ng/mL.[6]
  - Include appropriate positive (e.g., anti-CD3) and negative (no peptide) controls.[14]
  - Culture the cells for 4 days at 37°C and 5% CO<sub>2</sub>.[6]
- Staining and Analysis:
  - Harvest the cells and wash them with FACS buffer.
  - If desired, perform surface staining for T cell markers (e.g., CD4) as described in the ICS protocol.
  - Acquire the samples on a flow cytometer.
  - Analyze the CFSE dilution profile within the gated CD4<sup>+</sup> T cell population to determine the extent of cell proliferation. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.[15][16]

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